![molecular formula C25H27N3O5S B2449655 3,5-二甲氧基-N-[4-(2-吡啶-3-基哌啶-1-基)磺酰基苯基]苯甲酰胺 CAS No. 393834-70-3](/img/structure/B2449655.png)

3,5-二甲氧基-N-[4-(2-吡啶-3-基哌啶-1-基)磺酰基苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

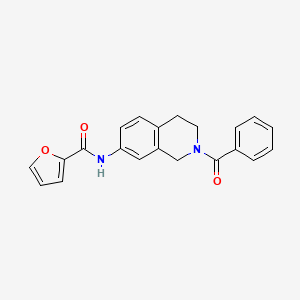

3,5-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a member of the benzamide class of drugs and has been studied for its effects on the central nervous system. In

科学研究应用

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. Researchers have explored the use of 3,5-dimethoxy-N-(4-pyridinyl)benzamide as a ligand in MOFs. For instance:

- Complexes with Cobalt (Co) and Zinc (Zn) : The compound has been employed as a ligand in the synthesis of 3D MOFs. These frameworks exhibit intriguing structures and may find applications in gas storage, catalysis, and separation processes .

Electrocatalysis and Carbon Materials

The compound’s unique structure has led to investigations in the field of electrocatalysis:

- Co, N-Codoped Porous Carbon Materials : Compound 1 (3,5-dimethoxy-N-(4-pyridinyl)benzamide) serves as a precursor for preparing Co, N-codoped porous carbon materials (CoNC). These materials have potential as electrocatalysts for oxygen reduction reactions (ORR) in fuel cells and other energy-related applications .

Nutritional and Stress-Related Applications in Livestock

Interestingly, 3,5-dimethoxy-N-(4-pyridinyl)benzamide has been studied for its effects on livestock health:

- Enhancing Stress Responses : The compound has been investigated for its ability to enhance stress responses in animals, particularly in cases of oxidative stress, thermal stress, and nutritional imbalances. It may improve fur quality, coat shine, and overall health, thereby increasing commercial value. Additionally, it can reduce mortality during transportation and minimize the occurrence of PSE (pale, soft, exudative) meat due to slaughter stress .

Suzuki-Miyaura Coupling and Organic Synthesis

While not directly related to the compound itself, Suzuki-Miyaura cross-coupling reactions are widely used in organic synthesis. They involve the coupling of aryl or vinyl boron reagents with aryl or vinyl halides. Researchers have explored various boron reagents, including those derived from 3,5-dimethoxy-N-(4-pyridinyl)benzamide, to create diverse carbon-carbon bonds .

作用机制

Mode of Action

Based on its structural similarity to other indole derivatives, it may bind with high affinity to multiple receptors, leading to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may impact a wide range of biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity of similar compounds .

属性

IUPAC Name |

3,5-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S/c1-32-21-14-19(15-22(16-21)33-2)25(29)27-20-8-10-23(11-9-20)34(30,31)28-13-4-3-7-24(28)18-6-5-12-26-17-18/h5-6,8-12,14-17,24H,3-4,7,13H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSNSRJGHSUUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide](/img/structure/B2449574.png)

![6-Ethyl-5-fluoro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2449577.png)

![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2449581.png)

![3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2449587.png)

![3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B2449589.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2449591.png)

![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide](/img/structure/B2449592.png)